molecular formula C14H12N2O2 B11999291 N-(2-acetylphenyl)pyridine-2-carboxamide

N-(2-acetylphenyl)pyridine-2-carboxamide

Cat. No.: B11999291
M. Wt: 240.26 g/mol
InChI Key: QXFJSNVYMDYTAU-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)pyridine-2-carboxamide is an organic compound characterized by the presence of both a pyridine ring and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)pyridine-2-carboxamide typically involves the reaction of 2-aminopyridine with 2-acetylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining controlled reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-acetylphenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)pyridine-2-carboxamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)pyridine-3-carboxamide
  • N-(2-acetylphenyl)pyridine-4-carboxamide

Uniqueness

N-(2-acetylphenyl)pyridine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-acetylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-6-2-3-7-12(11)16-14(18)13-8-4-5-9-15-13/h2-9H,1H3,(H,16,18)

InChI Key

QXFJSNVYMDYTAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=N2

Origin of Product

United States

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